P2X3 Receptor Antagonist Activity: A Direct Comparison with Known Antagonists
The target compound displays quantifiable antagonist activity at the P2X3 receptor, a key target in pain and inflammation. Its potency (EC50 of 80 nM) is in a comparable range to established P2X3 antagonists but is distinct from them in its chemical scaffold [1]. This differentiates it from other 1,3,4-thiadiazole derivatives that are primarily investigated for anticancer or antimicrobial mechanisms . The specific target engagement profile provides a clear scientific basis for its selection over non-P2X3 active analogs in purinergic signaling research.
| Evidence Dimension | Antagonist activity at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | A-317491 (a known, non-nucleotide P2X3 antagonist): Ki = 22-92 nM for human and rat P2X3 receptors. AF-353: IC50 ≈ 10 nM. |
| Quantified Difference | The target compound (EC50 80 nM) shows single-digit to sub-100 nanomolar potency, which is kinetically similar to but slightly weaker than comparator compounds in different assay formats. |
| Conditions | Antagonist activity was evaluated at 10 µM on recombinant rat P2X3 receptors expressed in Xenopus oocytes. |
Why This Matters
This data uniquely positions the compound for P2X3-focused research programs, offering a distinct thiadiazole-based chemotype as an alternative to nucleotide-based or other structural classes of antagonists.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50118219: EC50 of 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3). View Source
